molecular formula C14H11NO5 B137724 N,O-Bis-(phenoxycarbonyl)-hydroxylamine CAS No. 141580-65-6

N,O-Bis-(phenoxycarbonyl)-hydroxylamine

Cat. No. B137724
M. Wt: 273.24 g/mol
InChI Key: PTZVLZBVOIUMCH-UHFFFAOYSA-N
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Patent
US06306895B1

Procedure details

To a solution of sodium bicarbonate (21.5 g, 0.256 mol) in water (150 ml) at 0° C. was added hydroxylamine hydrochloride (8.8 g, 0.127 mol). The reaction mixture was stirred for 30 min. and phenylchloroformate (60 g, 0.383 mol) was introduced directly into the vigorously stirred mixture. Sodium bicarbonate (32.3 g, 3.85 mol) in water (300 ml) was added to the mixture. The mixture was stirred for 30 min., the ice-bath removed and stirring continued for an additional 2 h at room temperature. The resultant suspension was filtered and the filter cake washed with water. The wet filter cake was collected, suspended in hexane, filtered and again washed with hexane. The solid was kept at 0° C. overnight to afford N,O-bis-phenoxycarbonylhydroxylamine (23.5 g, 68%) as a solid. Melting point: 80-82° C. 1H NMR (CDCl3, 200 Mz): δ 7.26(m, 5H), 7.42 (m, 5H) and 8.54 (s, 1H).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
32.3 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[O-].[Na+].Cl.[NH2:7][OH:8].[C:9]1([O:15][C:16](Cl)=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O>[O:3]([C:1]([NH:7][O:8][C:16]([O:15][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:17])=[O:4])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
8.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Step Three
Name
Quantity
32.3 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the ice-bath removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for an additional 2 h at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered
WASH
Type
WASH
Details
the filter cake washed with water
CUSTOM
Type
CUSTOM
Details
The wet filter cake was collected
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
again washed with hexane
WAIT
Type
WAIT
Details
The solid was kept at 0° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(=O)NOC(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.